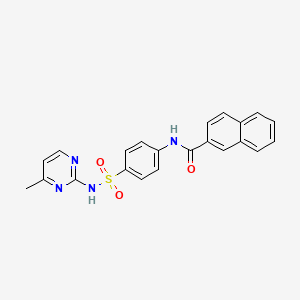![molecular formula C24H19NO2 B2416226 N-(4-メトキシナフタレン-1-イル)-[1,1'-ビフェニル]-4-カルボキサミド CAS No. 391225-71-1](/img/structure/B2416226.png)
N-(4-メトキシナフタレン-1-イル)-[1,1'-ビフェニル]-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methoxy group at the 4-position, connected to a biphenyl moiety via a carboxamide linkage. Its distinct structure makes it a subject of interest in organic chemistry and material science.
科学的研究の応用
N-(4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
作用機序
Mode of Action
It is suggested that the compound may interact with its targets through a series of chemical reactions .
Biochemical Pathways
It is suggested that the compound may influence various biochemical processes, potentially leading to downstream effects .
Result of Action
It is suggested that the compound may have potential applications in various fields, indicating that it may exert significant molecular and cellular effects .
Action Environment
Like many other organic compounds, its action and stability may be influenced by factors such as temperature, ph, and the presence of other chemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of 4-methoxynaphthalene, which is then subjected to a series of reactions to introduce the biphenyl and carboxamide groups. The key steps include:
Nitration and Reduction: Nitration of naphthalene followed by reduction to obtain 4-methoxynaphthalen-1-amine.
Coupling Reaction: The amine is then coupled with 4-bromobiphenyl using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Amidation: The resulting product undergoes amidation with a suitable carboxylic acid derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene or biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-hydroxy derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
類似化合物との比較
Similar Compounds
4-methoxynaphthalene-1-yl derivatives: Compounds like 4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-amine share structural similarities but differ in functional groups.
Phenanthroimidazole derivatives: Compounds such as 4,4′-bis(4-methoxynaphthalen-1-yl)-1H-phenanthro[9,10]imidazole-2-yl)-1,1′-biphenyl (MeONPIP) have similar applications in OLEDs.
Uniqueness
N-(4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-carboxamide stands out due to its specific combination of naphthalene, biphenyl, and carboxamide groups, which confer unique electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and potential therapeutic agents.
特性
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2/c1-27-23-16-15-22(20-9-5-6-10-21(20)23)25-24(26)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-16H,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQZSQGXGVMWTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
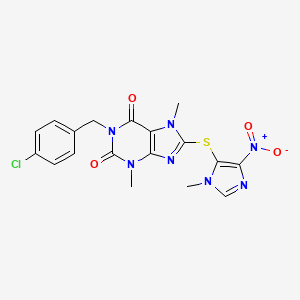
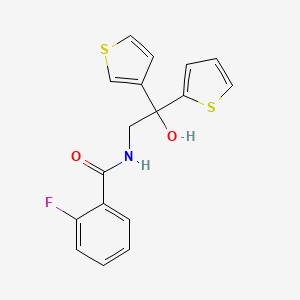
![(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2416147.png)
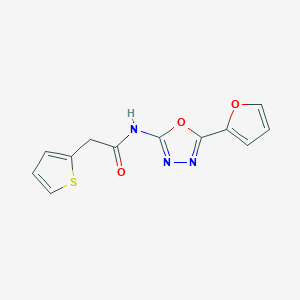

![2-phenyl-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2416152.png)
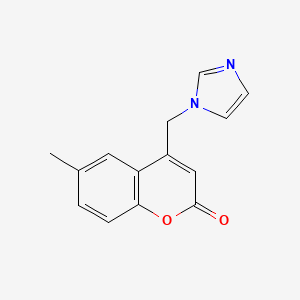
![N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2416156.png)
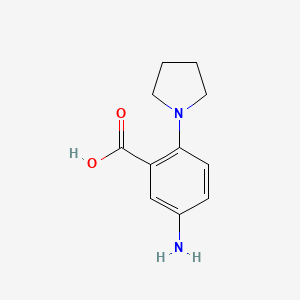
![3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2416162.png)
![N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B2416163.png)
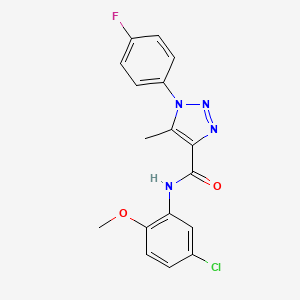
![N-benzyl-N-ethyl-2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2416165.png)
